Sodium cyclobutylmethanesulfonate
Overview
Description
Sodium cyclobutylmethanesulfonate is an organosulfur compound with the molecular formula C₅H₉NaO₃S It is a sodium salt of cyclobutylmethanesulfonic acid and is characterized by its sulfonate group attached to a cyclobutylmethane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium cyclobutylmethanesulfonate typically involves the sulfonation of cyclobutylmethane. One common method includes the reaction of cyclobutylmethane with sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) to form cyclobutylmethanesulfonic acid, which is then neutralized with sodium hydroxide (NaOH) to yield the sodium salt.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where cyclobutylmethane is reacted with sulfur trioxide in a controlled environment to ensure efficient sulfonation. The resulting sulfonic acid is then neutralized with sodium hydroxide in large-scale reactors to produce the sodium salt. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium cyclobutylmethanesulfonate can undergo various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonate group to sulfides or thiols.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as halides or amines, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) or ammonia (NH₃).
Major Products:
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Sulfides, thiols.
Substitution: Various substituted cyclobutylmethane derivatives.
Scientific Research Applications
Sodium cyclobutylmethanesulfonate has several applications in scientific research:
Biology: The compound can be used in biochemical studies to investigate the effects of sulfonate groups on biological systems.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals due to its sulfonate functionality.
Mechanism of Action
The mechanism of action of sodium cyclobutylmethanesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, where it replaces other functional groups in organic molecules. Additionally, the compound can undergo oxidation and reduction reactions, altering its chemical structure and reactivity. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Sodium methanesulfonate: Similar sulfonate group but with a simpler methane structure.
Sodium ethanesulfonate: Contains an ethane backbone instead of a cyclobutylmethane structure.
Sodium benzenesulfonate: Features a benzene ring, offering different reactivity and applications.
Uniqueness: Sodium cyclobutylmethanesulfonate is unique due to its cyclobutylmethane structure, which imparts distinct steric and electronic properties compared to linear or aromatic sulfonates. This uniqueness can influence its reactivity and suitability for specific applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
sodium;cyclobutylmethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S.Na/c6-9(7,8)4-5-2-1-3-5;/h5H,1-4H2,(H,6,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWCTOMALGAKBY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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